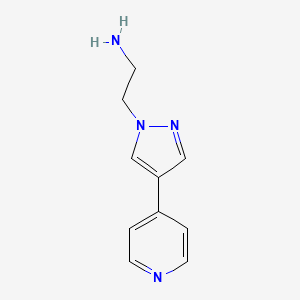

2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine

Vue d'ensemble

Description

2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Applications De Recherche Scientifique

Drug Development

This compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit various protein kinases. Protein kinases are critical in many cellular processes, including cell growth and proliferation, making them significant targets in cancer therapy. Recent studies have shown that derivatives of this compound exhibit nanomolar inhibitory activity against specific kinases such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) .

Biological Assays

The efficacy of 2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine has been evaluated through various biological assays. For instance, it has demonstrated promising results in antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's derivatives were subjected to disc diffusion methods, revealing significant antibacterial properties .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of this compound with target proteins at the molecular level. These studies indicate that the compound binds effectively to the active sites of protein kinases, which is essential for designing more potent inhibitors. The computational analysis suggests favorable binding affinities and interactions that could be optimized for drug design .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The pyridine and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(pyridin-2-yl)pyrazole: Similar structure but with the pyridine ring attached at the 2-position.

4-(pyridin-4-yl)pyrazole: Lacks the ethan-1-amine side chain.

2-(pyridin-4-yl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine is unique due to the presence of both pyridine and pyrazole rings, which confer distinct electronic and steric properties. The ethan-1-amine side chain also provides additional sites for chemical modification and interaction with biological targets, enhancing its versatility in scientific research and potential therapeutic applications .

Activité Biologique

2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine, a compound featuring a pyrazole moiety linked to a pyridine ring, has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C10H12N4

- CAS Number : 1864555-50-9

- Molecular Weight : 188.23 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

- CDK Inhibition : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, a related pyrazole derivative exhibited potent CDK2 inhibitory activity with a value of 0.005 µM and demonstrated significant antiproliferative effects against various cancer cell lines .

- Antimicrobial Activity : Pyrazole derivatives have been noted for their antimicrobial properties. In studies, compounds similar to this compound were evaluated for their efficacy against bacterial strains such as E. coli and Staphylococcus aureus, showing promising results .

- Anti-inflammatory Effects : Research indicates that pyrazole compounds can inhibit pro-inflammatory cytokines, contributing to their potential use in treating inflammatory diseases .

Biological Activity Evaluation

A comprehensive evaluation of the biological activities of this compound is summarized in the table below:

Case Study 1: CDK2 Inhibition

A series of pyrazole derivatives were designed and synthesized, leading to the discovery that compound 15 (a close analog) exhibited sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines with a GI50 range of 0.127–0.560 μM. Mechanistic studies revealed that it effectively reduced retinoblastoma phosphorylation, indicating its potential as a therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against various bacterial strains using the agar dilution method. The results indicated significant antibacterial activity, particularly against S. aureus, suggesting that structural modifications could enhance efficacy further .

Propriétés

IUPAC Name |

2-(4-pyridin-4-ylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-3-6-14-8-10(7-13-14)9-1-4-12-5-2-9/h1-2,4-5,7-8H,3,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPELLYBAVXYFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN(N=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.